molecular formula C7H7BrClF3N2 B8235987 [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B8235987
M. Wt: 291.49 g/mol
InChI Key: UEMSPSZEJUOLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H6BrClF3N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Hydrazine Formation: The resulting amine is then reacted with hydrazine hydrate to form the hydrazine derivative.

    Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using industrial-scale reactors for the reduction step.

    Efficient Hydrazine Reaction: Optimizing the reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as recrystallization and filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

    Azo Compounds: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes and proteins, inhibiting their activity.

    Pathways: The compound can interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of apoptosis in certain cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Bromobenzotrifluoride

Uniqueness

[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and trifluoromethyl groups enhances its ability to participate in diverse chemical reactions and interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMSPSZEJUOLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Reactant of Route 4
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.